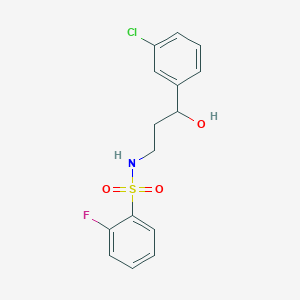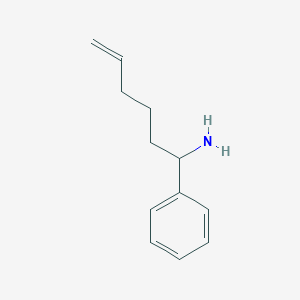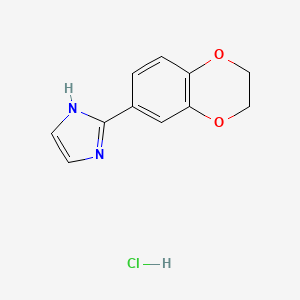![molecular formula C9H6ClN3 B2418947 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile CAS No. 1553024-32-0](/img/structure/B2418947.png)
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, commonly known as CP-868,596, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of pyrrolopyridines and has shown promising results in inhibiting the growth of cancer cells.
科学的研究の応用
Synthesis and Characterization
- Synthesis of Condensed Pyrrolo[b]pyrazines: The compound has been used in the synthesis of condensed pyrrolo[b]pyrazines, indicating its role in heterocyclic compound formation (Volovenko & Dubinina, 1999).
- Formation of Heterocyclic Structures: Another study utilized a similar compound for the synthesis and characterization of new heterocyclic structures, highlighting its potential in creating complex molecular architectures (Murthy et al., 2017).
Chemical Properties and Reactivity
- Intramolecular Cyclization: The compound facilitates intramolecular cyclization processes to form pyrrolo[b]pyrazines, showcasing its role in complex chemical reactions (Volovenko & Dubinina, 2013).
- Antibacterial Agent Synthesis: A related compound has been used as a building block for synthesizing antibacterial agents, indicating its potential in medicinal chemistry (Abdel-Mohsen & Geies, 2008).
Electrocatalytic and Polymerization Properties
- Voltammetric Behaviour and Electroanalytical Applications: A study on an osmium-functionalized pyrrole monomer, related to the compound, explored its electrocatalytic properties and applications in electroanalytical chemistry (Foster, Allen & McCormac, 2004).
- Electrochemical Polymerization: Research on dihydrobenzodipyrroles, which have structural similarities, investigated their use in electrochemical polymerization, suggesting potential applications in creating conductive polymers (Zotti et al., 1989).
作用機序
Target of Action
The primary targets of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interacts with FGFRs, inhibiting their activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including the RAS–MEK–ERK , PLCγ , and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’slow molecular weight is noted, which could be beneficial for subsequent optimization and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
In general, this compound should be stored in a dry, cool place, away from fire sources and flammable materials .
特性
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFDRYETYYXDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)


![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)
![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

